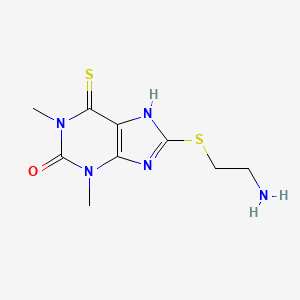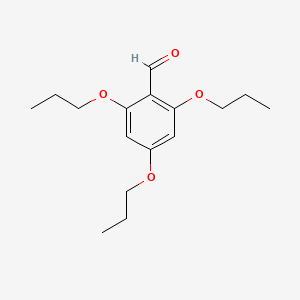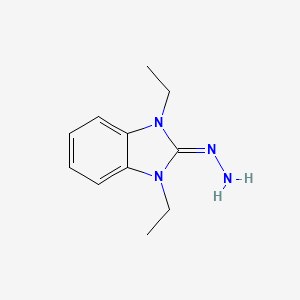
(-)-trans-Myrtanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-trans-Myrtanyl acetate: is a naturally occurring organic compound found in essential oils of various plants. It is an ester formed from myrtenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Myrtanyl acetate typically involves the esterification of myrtenol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of myrtenol to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (-)-trans-Myrtanyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield myrtenol and acetic acid.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to myrtenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myrtenol and acetic acid.
Oxidation: Various oxidized derivatives of myrtenol.
Reduction: Myrtenol.
Scientific Research Applications
Chemistry: (-)-trans-Myrtanyl acetate is used as a starting material for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new antimicrobial agents.
Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings.
Mechanism of Action
The mechanism of action of (-)-trans-Myrtanyl acetate involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membranes of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential cellular processes in microbes.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: Similar in structure and used in various industrial applications.
Isoamyl acetate: Known for its banana-like aroma and used in flavorings.
Uniqueness: (-)-trans-Myrtanyl acetate is unique due to its specific structure and the presence of the myrtenol moiety. This gives it distinct chemical and physical properties, making it valuable in specific applications, particularly in the fragrance and flavor industries.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1 |
InChI Key |
UWHRPSXEBAXLDR-DCAQKATOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES |
CC(=O)OCC1CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


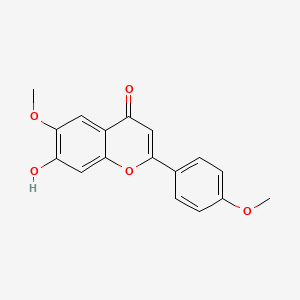
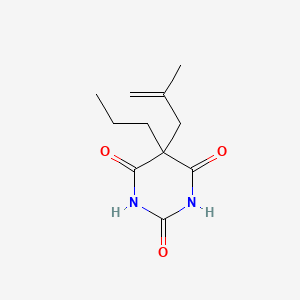
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
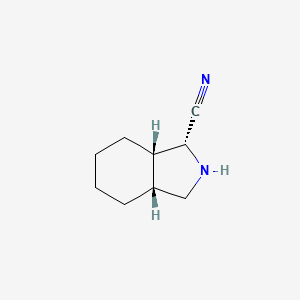

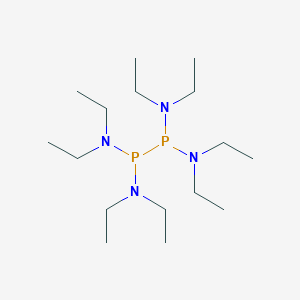
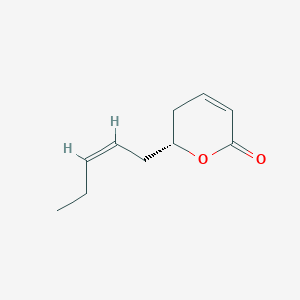
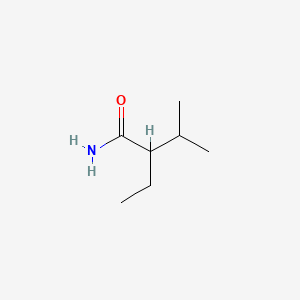

![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
